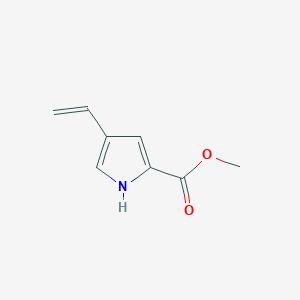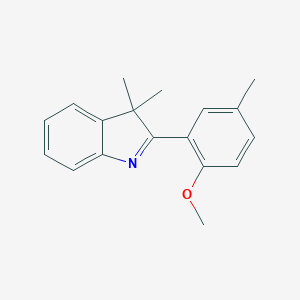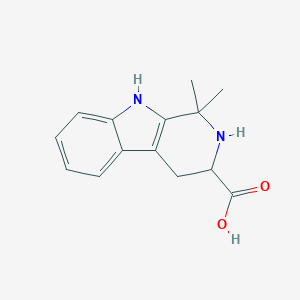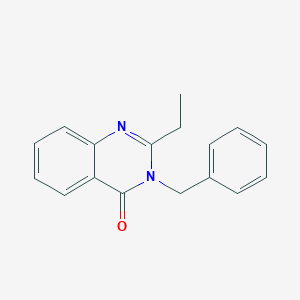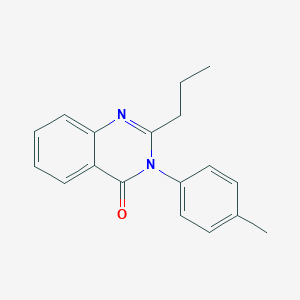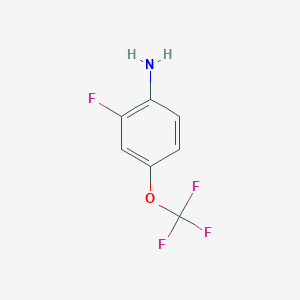![molecular formula C15H13N3O B188403 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one CAS No. 21231-41-4](/img/structure/B188403.png)
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is also known as MIH and has a molecular formula of C15H14N4O.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. MIH has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body.
Biochemische Und Physiologische Effekte
Studies have shown that 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and reduce inflammation. MIH has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one in lab experiments is its potent anticancer activity. MIH has been found to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MIH in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one. One area of interest is the development of MIH-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of MIH and its potential interactions with other drugs and compounds. Additionally, further studies are needed to determine the optimal dosage and administration of MIH for maximum efficacy.
Synthesemethoden
The synthesis of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one involves the reaction of 2-acetylindole with 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. MIH has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
CAS-Nummer |
21231-41-4 |
|---|---|
Produktname |
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one |
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-4-8-12(10)17-18-14-11-7-3-5-9-13(11)16-15(14)19/h2-9,16,19H,1H3 |
InChI-Schlüssel |
GNENHQKUQDNVBG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NNC2=C3C=CC=CC3=NC2=O |
SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Andere CAS-Nummern |
21231-41-4 |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



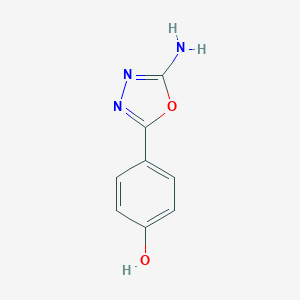
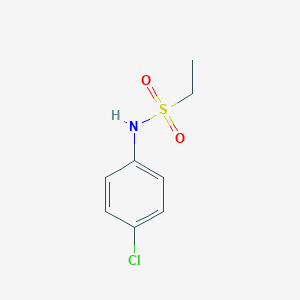
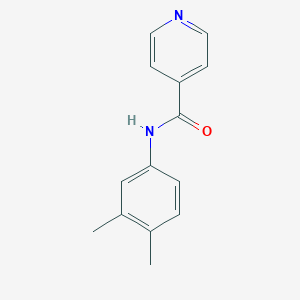
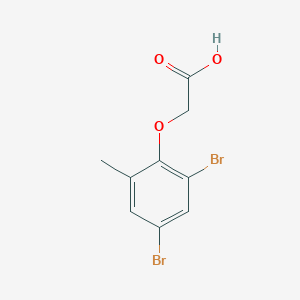
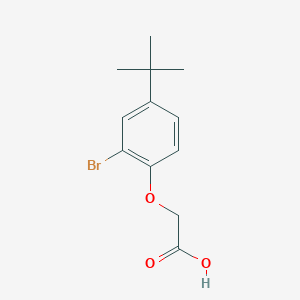
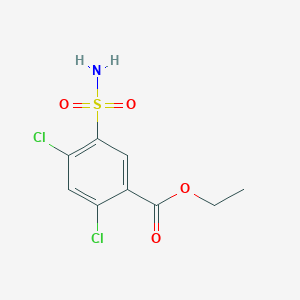
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
